7-Chloro-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Chemical Procurement Quality Control Synthetic Chemistry

Halogenated THIQ building blocks with specific substitution patterns present sourcing challenges. This compound features the rare 7-chloro-5-fluoro-2-methyl pattern, offering a pre-calculated LogP of 2.467 for permeability optimization. • Distinct electronic bias for palladium-catalyzed chemoselective functionalization • Matched molecular pair analysis with N-H analog • GHS-classified for lab safety protocol development

Molecular Formula C10H11ClFN
Molecular Weight 199.65 g/mol
CAS No. 1857921-55-1
Cat. No. B1436087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
CAS1857921-55-1
Molecular FormulaC10H11ClFN
Molecular Weight199.65 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C=C(C=C2F)Cl
InChIInChI=1S/C10H11ClFN/c1-13-3-2-9-7(6-13)4-8(11)5-10(9)12/h4-5H,2-3,6H2,1H3
InChIKeyYQSALBPDVUFHSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline: Chemical Identity and Sourcing


7-Chloro-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1857921-55-1) is a halogenated N-methyl tetrahydroisoquinoline (THIQ) with the molecular formula C₁₀H₁₁ClFN and a molecular weight of 199.65 g/mol . This compound features a specific 7-chloro-5-fluoro substitution pattern on the aromatic ring and a methyl group at the 2-position of the saturated nitrogen-containing ring, a combination that distinguishes it from more heavily studied 7,8-dihalo or non-methylated THIQ analogs. Currently, its primary role in the scientific supply chain is that of a specialized building block and synthetic intermediate, with publicly available primary research and comparative biological data being extremely limited . Commercial sourcing is restricted to a handful of specialty chemical suppliers, where it is typically offered at 98% purity on a quote-request basis for small-scale research quantities .

Specification High-purity grade reduces side-reaction risk in multi-step synthesis
Scaffold Unique 7-Cl/5-F/N-Me pattern for electronic and lipophilicity modulation
Sourcing Specialty supplier, quote-request format for small-scale research use

Why 7-Chloro-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline Cannot Be Substituted


The 7-chloro-5-fluoro-2-methyl substitution pattern creates a unique electronic and steric profile that is not replicated by more common in-class compounds such as 7,8-dichloro-2-methyl-THIQ or 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline (the N-H analog) . The presence of a single chlorine and a single fluorine atom at distinct positions generates a specific dipole moment and hydrogen-bonding capability, while the N-methyl group strongly influences both basicity (pKa of the tertiary amine) and lipophilicity, which are critical for target engagement in biological systems . Simple generic substitution with a regioisomer or an analog lacking the N-methyl group would alter calculated LogP, topological polar surface area (TPSA), and metabolic soft spots, leading to unpredictable changes in in vitro ADME or target binding in any structure-activity relationship (SAR) campaign . Without direct comparative data, it is precisely this distinct physiochemical fingerprint that makes unverified substitution scientifically risky.

Regioisomer mismatch shifts electronic profile
7-Chloro-5-fluoro orientation generates a specific dipole; substitution with a different chloro/fluoro regioisomer may unpredictably alter binding interactions and reactivity.
N-Methyl group influences lipophilicity and basicity
Using the non-methylated (N-H) analog would lower calculated LogP and change amine basicity, potentially shifting membrane permeability and target engagement in SAR studies.
Dichloro analog alters electron withdrawal pattern
Replacing the mixed Cl/F motif with a 7,8-dichloro pattern produces uniform strong electron withdrawal; the mixed halogen pattern offers a more nuanced electronic environment that may be critical for chemoselective transformations.

7-Chloro-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline: Differentiation Evidence


Procurement Purity Benchmark

Commercially sourced 7-Chloro-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1857921-55-1) from specialty suppliers is specified at a minimum purity of 98% . While many generic research-grade tetrahydroisoquinoline building blocks are offered at 95% or lower purity, this compound's specification reduces the risk of carrying through unknown impurities in multi-step syntheses where purification of intermediates may be challenging. High-strength comparative purity data against other suppliers for this specific CAS is unavailable; however, the documented 98% specification serves as a procurement quality baseline absent from many vendor listings for analogous halogenated THIQs .

Purity Specification
Supplier specification
98% (HPLC)
vs. generic 95% baseline
Supports procurement quality baseline for multi-step synthesis
Batch variability may apply; comparative vendor data limited
Chemical Procurement Quality Control Synthetic Chemistry

Lipophilicity Fine-Tuning: N-Methyl vs. N-H Analog

The calculated LogP for 7-Chloro-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is reported as 2.467 , reflecting the combined lipophilic contributions of chlorine, fluorine, and the N-methyl group. In contrast, the non-methylated analog 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS 1822661-88-0) has a notably lower calculated LogP (approximately 1.8-2.0, based on class-level estimates for secondary amine THIQs) . This ~0.5-0.7 LogP increase directly translates to an approximately 3- to 5-fold higher predicted octanol/water partition coefficient, which in drug discovery would alter predicted membrane permeability and metabolic clearance rates [1]. This quantitative LogP distinction supports the selection of the N-methyl compound when higher lipophilicity is required in a SAR exploration without adding additional halogens.

Calculated LogP
Class-level inference
2.47
N-H analog est. ~1.8–2.0; ΔLogP +0.5 to +0.7
Enables selection for higher predicted passive permeability
In silico only; experimental shake-flask data not published
ADME Prediction Lipophilicity Physicochemical Properties

Halogen Diversity: Electronic Effects vs. 7,8-Dichloro Analog

The 7-chloro-5-fluoro arrangement present in this compound is structurally and electronically distinct from the more common 7,8-dichloro substitution pattern found in analogs such as 7,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (ChEBI 790152-97-5) . Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect while also being a poor hydrogen-bond acceptor, whereas chlorine is larger, more polarizable, and can participate in halogen bonding. This mixed halogen motif provides a unique vector for modulating aryl ring electron density (σₘ for F = 0.34 vs. Cl = 0.37; but F σₚ = 0.06 vs. Cl σₚ = 0.23) compared to the uniformly electron-withdrawing 7,8-dichloro system [1]. In the absence of direct comparative bioassay data, this fundamental electronic difference supports selecting the 7-Cl-5-F compound when a more nuanced electronic profile, rather than maximal electron withdrawal, is desired for target binding or metabolic stability tuning.

Electronic Profile
Class-level inference
7-Cl/5-F mixed halogen
Fluorine σₚ 0.06 vs. Chlorine σₚ 0.23 in 7,8-diCl analog
Provides nuanced electronic tuning for SAR campaigns
Hammett constants applied by positional analogy; direct binding data absent
Medicinal Chemistry Halogen Bonding Scaffold Design

Safety and Handling: Halogenated vs. Non-Halogenated THIQ

7-Chloro-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline carries explicit GHS hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This halogenated compound's acute toxicity and irritation profile differs from that of the unsubstituted 2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1612-65-3), which is typically classified with fewer hazard statements due to the absence of halogen atoms [1]. The presence of chlorine and fluorine increases the potential for dermal absorption and metabolic release of halide ions, necessitating stricter handling protocols, including fume hood use and personal protective equipment. When selecting between halogenated and non-halogenated THIQ building blocks, procurement teams must account for the additional safety infrastructure and waste disposal costs associated with this compound.

Hazard Classification
Supplier SDS data
GHS07, H302, H315, H319, H335
vs. non-halogenated THIQ: irritant only
Affects handling protocol and safety infrastructure requirements
Experimental LD₅₀ not publicly available; classification per supplier SDS
Laboratory Safety Risk Assessment Chemical Handling

7-Chloro-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline Application Scenarios


Lipophilicity Modulation Without Heavy Halogenation

In a lead optimization campaign where a tetrahydroisoquinoline core has been identified, the 7-chloro-5-fluoro-2-methyl variant offers a pre-calculated LogP of 2.467 , which is approximately 0.5-0.7 units higher than the secondary amine analog. This allows medicinal chemists to probe the impact of increased membrane permeability on cellular potency without adding a second chlorine atom, which would raise LogP more aggressively and potentially introduce toxicity flags. Researchers can use this compound as a direct comparator to its N-H analog in matched molecular pair analysis to deconvolute the contributions of basicity and lipophilicity to target engagement.

Site-Selective Cross-Coupling on Mixed-Halogen Scaffold

The unsymmetrical 7-Cl/5-F pattern provides a platform for developing chemoselective cross-coupling reactions. The differential electronic effects (fluorine σₚ ≈ 0.06 vs. chlorine σₚ ≈ 0.23) [1] create a predictable bias for palladium-catalyzed functionalization, where the chlorine atom is anticipated to undergo oxidative addition preferentially over fluorine. This compound can serve as a model substrate for reaction optimization studies aimed at sequential C-Cl and C-F bond activation, a challenge of current interest in synthetic organic chemistry.

Safety Protocol Benchmarking for Halogenated Heterocycle Handling

Given its GHS classification as harmful if swallowed and an irritant , this compound is well-suited as a representative halogenated THIQ for developing and validating laboratory safety protocols. Its well-defined hazard profile (H302, H315, H319, H335) makes it a useful standard for training in proper fume hood use, waste disposal procedures for halogen-containing organic waste, and emergency response planning in academic and industrial research settings where a variety of halogenated building blocks are handled regularly.

Computational Validation of Hybrid Halogen Electronic Effects

The mixed Cl/F substitution pattern provides a valuable test case for computational chemists validating density functional theory (DFT) calculations of molecular electrostatic potential surfaces and binding free energy predictions for halogenated ligands. The known Hammett constants for Cl and F [1] allow direct comparison of calculated vs. experimental electronic properties, aiding in the refinement of force field parameters for drug design software used across the pharmaceutical industry.

Application
Selection Property
Validation Focus
Lipophilicity modulation without heavy halogenation
N-Methylated vs. N-H analog LogP difference
Membrane permeability impact in matched molecular pair analysis
Site-selective cross-coupling on mixed-halogen scaffold
Unsymmetrical Cl/F halogen pattern
Chemoselective C-Cl vs. C-F bond activation studies
Safety protocol benchmarking for halogenated heterocycles
Defined GHS hazard classification
Handling and waste disposal procedure validation
Computational validation of hybrid halogen electronic effects
Mixed halogen Hammett substituent constants
DFT calculation accuracy for halogenated ligand force fields
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